molecular formula C12H11NO3 B2965837 methyl (4-oxoquinolin-1(4H)-yl)acetate CAS No. 91538-63-5

methyl (4-oxoquinolin-1(4H)-yl)acetate

Cat. No. B2965837
CAS RN: 91538-63-5
M. Wt: 217.224
InChI Key: IYDOWWOCDFMIPL-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . There are many specific synthetic methodologies that have been developed and reported for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives have been explored for their various chemical reactions. For example, the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .

Scientific Research Applications

  • Crystal Structure and Theoretical Studies : A study focused on the crystal structure of a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, providing insights into its molecular structure and interactions. The oxoquinoline unit displayed near planarity, and weak hydrogen bonds and π–π interactions contributed to a three-dimensional network structure (Filali Baba et al., 2019).

  • Potential in Osteoarthritis Treatment : Research identified a chemical compound, structurally related to methyl (4-oxoquinolin-1(4H)-yl)acetate, as a potential candidate for early osteoarthritis treatment. This compound demonstrated the ability to attenuate matrix metalloproteinase (MMP) expression in cytokine-stimulated cells without significant cytotoxicity, highlighting its potential therapeutic role (Inagaki et al., 2022).

  • Synthesis of Hydrazones Derivatives : A study detailed the synthesis of hydrazones derivatives from a compound similar to methyl (4-oxoquinolin-1(4H)-yl)acetate, demonstrating its use as a precursor in the creation of new chemical entities (AL-ALAAF & Al-iraqi, 2021).

  • Alzheimer's Disease Research : Research into 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, structurally related to the target compound, revealed their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. This could be significant for Alzheimer's disease treatment (Zarei et al., 2021).

  • Antibacterial and Antifungal Properties : Various derivatives of quinazolinone, similar in structure to methyl (4-oxoquinolin-1(4H)-yl)acetate, have been synthesized and evaluated for their antibacterial and antifungal properties. The results indicate potential application in combating microbial infections (Raju et al., 2016).

  • Antimicrobial Activity Assessment : Another study synthesized and characterized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, exhibiting promising antimicrobial activity against various human pathogenic microorganisms (Saravanan, Alagarsamy & Prakash, 2015).

properties

IUPAC Name

methyl 2-(4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)8-13-7-6-11(14)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDOWWOCDFMIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-oxoquinolin-1(4H)-yl)acetate

Citations

For This Compound
2
Citations
FA El-Essawy, NM Boshta, MA Alotaibi… - Research on Chemical …, 2016 - Springer
A novel series of 1,3-disubstituted 4-oxo-1,4-dihydroquinolines as antimicrobial agents were designed and synthesized. Their structures have been confirmed using spectroscopic …
Number of citations: 11 link.springer.com
R Tarabees, EA Saleh - researchgate.net
A novel series of 1, 3-disubstituted 4-oxo-1, 4-dihydroquinolines as antimicrobial agents were designed and synthesized. Their structures have been confirmed using spectroscopic …
Number of citations: 0 www.researchgate.net

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